n-(4-Amino-3-hydroxyphenyl)acetamide

Catalog No.
S14564995
CAS No.
129697-50-3
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(4-Amino-3-hydroxyphenyl)acetamide

CAS Number

129697-50-3

Product Name

n-(4-Amino-3-hydroxyphenyl)acetamide

IUPAC Name

N-(4-amino-3-hydroxyphenyl)acetamide

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,9H2,1H3,(H,10,11)

InChI Key

BKEFUBHXUTWQED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)O

N-(4-Amino-3-hydroxyphenyl)acetamide, also known by its chemical formula C₈H₉N₃O₂, is an organic compound characterized by the presence of an acetamide group attached to a phenolic structure. This compound features a hydroxyl group (-OH) and an amino group (-NH₂) on a benzene ring, which contribute to its reactivity and biological activity. The molecular weight of N-(4-Amino-3-hydroxyphenyl)acetamide is approximately 166.18 g/mol, and it has been identified with the CAS number 129697-50-3 .

Due to its functional groups:

  • Acylation Reactions: The amino group can undergo acylation, forming derivatives with different acyl groups.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The compound may be reduced to produce corresponding amines or alcohols depending on the reaction conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

N-(4-Amino-3-hydroxyphenyl)acetamide exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and as a precursor in the synthesis of pharmaceuticals. The presence of both amino and hydroxyl groups enhances its ability to interact with biological targets, making it a candidate for further pharmacological exploration .

Several methods have been reported for synthesizing N-(4-Amino-3-hydroxyphenyl)acetamide:

  • Direct Amination: Starting from 4-hydroxyacetanilide, amination can be performed using ammonia or amine derivatives under appropriate conditions.
  • Reduction of Nitro Compounds: The corresponding nitro derivative can be reduced using catalytic hydrogenation or chemical reducing agents to yield the amino compound.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions between appropriate phenolic compounds and acetamides under acidic or basic conditions.

These methods demonstrate the compound's accessibility for laboratory synthesis .

N-(4-Amino-3-hydroxyphenyl)acetamide has various applications in:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.
  • Chemical Research: Used in studies exploring structure-activity relationships in medicinal chemistry.
  • Biochemical Assays: Its derivatives are often utilized in assays for enzyme inhibition and other biological interactions.

The compound's functional groups make it suitable for modifications leading to more complex pharmacophores .

Interaction studies involving N-(4-Amino-3-hydroxyphenyl)acetamide focus on its binding affinity with various biological targets:

  • Enzymatic Interactions: Research indicates potential inhibition of certain enzymes related to inflammatory pathways.
  • Receptor Binding: Studies have explored its affinity towards specific receptors, contributing to understanding its therapeutic potential.

These interactions are crucial for developing new therapeutic agents based on this compound .

N-(4-Amino-3-hydroxyphenyl)acetamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
N-(3-Hydroxyphenyl)acetamide621-42-10.98
N-(4-Hydroxy-3-methylphenyl)acetamide16375-90-90.84
N-(2-Amino-4-methoxyphenyl)acetamide5472-37-70.84
N-(3-Hydroxyphenyl)cinnamamide23478-25-30.85

The unique feature of N-(4-Amino-3-hydroxyphenyl)acetamide lies in its specific arrangement of functional groups that enhance its biological activity compared to similar compounds. Its distinct combination of amino and hydroxyl functionalities makes it particularly interesting for medicinal chemistry applications .

Multi-step Organic Synthesis Protocols

The synthesis of N-(4-amino-3-hydroxyphenyl)acetamide derivatives typically begins with the preparation of 4-amino-3-hydroxyphenyl precursors through nitro-group reduction strategies. A proven two-stage protocol involves the catalytic hydrogenation of 3-hydroxy-4-nitrophenyl intermediates under acidic conditions, followed by neutralization with sodium hydroxide to liberate the free amine. For instance, Vaidya et al. demonstrated that palladium-on-carbon (Pd/C) catalysts in ethanolic HCl at 80°C achieve 95% conversion of 3-hydroxy-4-nitrophenyl compounds to their corresponding ammonium salts. Subsequent deprotonation with 2M NaOH yields crystalline 4-amino-3-hydroxyphenyl intermediates suitable for acetylation.

Recent advancements incorporate continuous flow systems to address the instability of 4-amino-3-hydroxyphenyl intermediates. Chen and colleagues developed a three-stage flow reactor that couples nitro-group hydrogenation with in-line acetylation, achieving 86% overall yield through precise temperature control (70°C ± 2°C) and residence time optimization (12 minutes per stage). This method circumvents intermediate isolation, reducing degradation risks associated with atmospheric exposure.

Table 1: Comparison of Multi-step Synthesis Conditions

StepBatch Reactor YieldFlow Reactor YieldKey Improvement Factors
Nitro Reduction78%92%Continuous H~2~ purging
Intermediate Isolation65% recovery98% recoveryIn-line neutralization
Final Acetylation70%89%Reduced thermal decomposition

Catalytic Acetylation Techniques

Acetylation of 4-amino-3-hydroxyphenyl intermediates employs both Brønsted and Lewis acid catalysts. Sulfuric acid (H~2~SO~4~) remains prevalent in industrial settings, with 0.5M concentrations in acetic anhydride achieving 82% acetylation efficiency at 110°C. However, residual acid contamination necessitating extensive washing (6-8 water volumes) has driven adoption of solid acid alternatives. Montmorillonite K10 clay catalysts demonstrate comparable activity (79% yield) while enabling simple filtration recovery and reuse for 5 cycles without significant activity loss.

Enzymatic acetylation using immobilized Candida antarctica lipase B (CALB) presents an emerging catalytic approach. Under solvent-free conditions at 50°C, CALB achieves 92% selectivity for N-acetylation over O-acetylation of the phenolic hydroxyl group, a critical advantage for preserving compound functionality. This method’s mild conditions (pH 7.0, atmospheric pressure) prevent degradation of heat-sensitive intermediates, though reaction times extend to 48 hours for complete conversion.

Table 2: Catalytic Performance Metrics

CatalystTemperature (°C)Time (h)Yield (%)Selectivity (%)
H~2~SO~4~11028278
Montmorillonite K1012047985
CALB50488892

Solvent-free and Green Chemistry Approaches

Microwave-assisted solvent-free acetylation reduces energy consumption by 40% compared to conventional heating. Exposure to 300W microwaves for 8 minutes achieves 89% conversion when using stoichiometric acetic anhydride, with the reaction’s exothermic nature (ΔH = -58 kJ/mol) enabling self-sustaining conditions post-initiation. This method eliminates solvent waste generation and shortens purification steps, though scale-up challenges persist due to microwave penetration depth limitations in large batches.

Mechanochemical approaches utilizing high-speed ball milling (HSBM) present another solvent-free alternative. Co-grinding 4-amino-3-hydroxyphenol with acetic anhydride and sodium bicarbonate (1:1.2:0.3 molar ratio) in a zirconia jar for 45 minutes yields 76% product with 94% purity. The mechanical energy input (≈1200 rpm) facilitates intimate reactant mixing and localized heating, overcoming diffusion limitations inherent in solid-state reactions.

Table 3: Green Synthesis Comparative Analysis

MethodEnergy InputReaction TimeYield (%)E-Factor*
Conventional1500 kJ/mol2 h828.7
Microwave900 kJ/mol0.13 h892.1
HSBMMechanical (1200rpm)0.75 h761.9

*Environmental factor measuring waste per product unit

Adamantane-based Isosteric Replacement Strategies

Adamantane-based isosteric replacement represents a sophisticated approach to molecular design, leveraging the unique three-dimensional structure and lipophilic properties of the adamantane scaffold to enhance drug-like properties while maintaining biological activity [1]. The incorporation of adamantane moieties into N-(4-Amino-3-hydroxyphenyl)acetamide derivatives has emerged as a promising strategy for developing compounds with improved metabolic stability and enhanced receptor binding characteristics [2].

The fundamental principle underlying adamantane-based isosteric replacement involves the substitution of specific functional groups with adamantane derivatives that maintain similar steric and electronic properties while providing additional benefits such as increased lipophilicity and resistance to metabolic degradation [3]. Research has demonstrated that adamantane substitution can significantly enhance the metabolic stability of pharmaceutical compounds, particularly through replacement of bridgehead hydrogens with various substituents that prevent oxidative metabolism [2].

Table 1: Adamantane Isosteric Replacement Parameters for Acetamide Derivatives

ParameterOriginal AcetamideAdamantane-ModifiedFold Change
LogP Value1.2 ± 0.13.8 ± 0.23.2×
Metabolic Half-life (minutes)45 ± 5450 ± 3010×
Binding Affinity (nanomolar)150 ± 2015 ± 310×
Plasma Protein Binding (%)65 ± 885 ± 51.3×

The strategic placement of adamantane substituents within the N-(4-Amino-3-hydroxyphenyl)acetamide framework requires careful consideration of structure-activity relationships [4]. Studies have shown that trifluorinated adamantane derivatives demonstrate superior metabolic stability compared to unsubstituted analogs, with improvements of up to ten-fold in plasma half-life [3]. The optimal positioning of adamantane moieties typically involves attachment through the acetamide nitrogen or incorporation as a bioisosteric replacement for aromatic rings [5].

Molecular modeling studies have revealed that adamantane-containing analogs of phenolic acetamides maintain essential hydrogen bonding interactions while introducing favorable hydrophobic contacts with target proteins [6]. The spherical geometry of adamantane provides an optimal fit within lipophilic binding pockets, contributing to enhanced binding affinity and selectivity [1]. Furthermore, the rigid structure of adamantane prevents conformational flexibility that could lead to off-target interactions, thereby improving selectivity profiles [7].

The synthesis of adamantane-functionalized acetamide derivatives involves multiple synthetic pathways, including direct amidation reactions with adamantane carboxylic acid derivatives and more complex multi-step procedures for incorporating adamantane at specific positions [8]. The choice of synthetic route depends on the desired substitution pattern and the electronic properties required for optimal biological activity [5].

Quantum Chemical Analysis of Electronic Configurations

Quantum chemical analysis provides fundamental insights into the electronic structure and reactivity patterns of N-(4-Amino-3-hydroxyphenyl)acetamide and its analogs through density functional theory calculations and frontier molecular orbital analysis [9]. The electronic configuration of this compound class exhibits distinctive characteristics that directly influence biological activity and molecular recognition processes [10].

Density functional theory calculations using the Becke three-parameter hybrid functional with Lee-Yang-Parr correlation (B3LYP) and 6-31G(d,p) basis sets have been extensively employed to characterize the electronic properties of phenolic acetamide derivatives [9]. These computational studies reveal that the highest occupied molecular orbital (HOMO) energy levels and lowest unoccupied molecular orbital (LUMO) energy levels provide critical information about chemical reactivity and electron transfer capabilities [11].

Table 2: Quantum Chemical Parameters for N-(4-Amino-3-hydroxyphenyl)acetamide

Electronic PropertyCalculated ValueExperimental Correlation
HOMO Energy (eV)-6.23 ± 0.15Strong antioxidant activity
LUMO Energy (eV)-1.47 ± 0.12Electron acceptor capability
Energy Gap (eV)4.76 ± 0.18Chemical stability
Dipole Moment (Debye)3.85 ± 0.21Solubility characteristics
Polarizability (ų)12.4 ± 0.8Intermolecular interactions

The HOMO-LUMO energy gap serves as a fundamental descriptor of chemical reactivity, with smaller gaps indicating higher reactivity and larger gaps suggesting greater chemical stability [12]. For N-(4-Amino-3-hydroxyphenyl)acetamide derivatives, the calculated energy gap of approximately 4.76 eV indicates moderate reactivity suitable for biological interactions while maintaining sufficient stability for pharmaceutical applications [9].

Natural bond orbital analysis reveals significant charge transfer interactions within the molecular framework, particularly involving the amino and hydroxyl functional groups [9]. The electron density distribution shows substantial localization on the phenolic oxygen and amino nitrogen atoms, consistent with their roles as hydrogen bond donors and acceptors in biological systems [13]. These charge distributions correlate directly with experimental observations of protein binding interactions and metabolic pathways [14].

Molecular electrostatic potential surfaces calculated from quantum chemical methods provide valuable insights into intermolecular interaction patterns [9]. The electrostatic potential maps reveal regions of electron density that facilitate hydrogen bonding and electrostatic interactions with biological targets [15]. The hydroxyl and amino groups exhibit the most negative electrostatic potential values, confirming their importance in molecular recognition processes [16].

Vibrational frequency calculations validate the optimized molecular geometries and provide theoretical infrared spectra that correlate well with experimental spectroscopic data [9]. The calculated vibrational modes associated with the phenolic O-H stretch, amino N-H stretches, and amide carbonyl stretch show excellent agreement with experimentally observed frequencies, confirming the accuracy of the computational models [17].

The influence of solvent effects on electronic properties has been investigated through polarizable continuum model calculations, revealing significant changes in molecular properties upon solvation [18]. Water solvation leads to stabilization of both HOMO and LUMO energy levels, with corresponding changes in the energy gap that affect reactivity patterns in biological environments [11].

Molecular Docking Studies with Nociceptive Targets

Molecular docking studies of N-(4-Amino-3-hydroxyphenyl)acetamide derivatives with nociceptive targets have provided detailed insights into binding mechanisms and structure-activity relationships for pain modulation [19]. These computational investigations focus primarily on interactions with transient receptor potential vanilloid 1 (TRPV1) channels and cyclooxygenase enzymes, which represent critical targets in nociceptive signaling pathways [20] [21].

TRPV1 receptor docking studies demonstrate that phenolic acetamide derivatives adopt specific binding conformations within the vanilloid binding pocket, characterized by hydrogen bonding interactions with key amino acid residues [22]. The binding site analysis reveals that Tyr511, Met547, and Thr550 serve as critical contact points for ligand recognition, with the hydroxyl and amino groups of the acetamide derivatives forming essential hydrogen bonds [23]. Molecular dynamics simulations confirm the stability of these binding interactions over extended time periods [24].

Table 3: Molecular Docking Results for Nociceptive Target Interactions

Target ProteinBinding Affinity (kcal/mol)Key InteractionsBinding Residues
TRPV1 Channel-8.4 ± 0.6H-bonds, HydrophobicTyr511, Met547, Thr550
COX-1 Enzyme-7.2 ± 0.5H-bonds, π-π StackingArg120, Phe518, Ile523
COX-2 Enzyme-8.9 ± 0.7H-bonds, Van der WaalsTyr348, Leu352, Ala527
P2X7 Receptor-7.8 ± 0.4Electrostatic, H-bondsLys64, Asp197, Ser342

Cyclooxygenase docking studies reveal differential binding patterns between COX-1 and COX-2 isoforms, with phenolic acetamide derivatives showing preferential binding to COX-2 active sites [25]. The selectivity arises from specific amino acid differences between the two isoforms, particularly in the size and polarity of the binding pocket [26]. COX-2 selectivity is enhanced by interactions with Tyr348, Leu352, and Ala527 residues that are uniquely positioned within the COX-2 active site [27].

The binding modes of adamantane-modified acetamide derivatives show enhanced binding affinities compared to unmodified compounds, primarily due to increased hydrophobic interactions within lipophilic binding pockets [3]. The rigid adamantane scaffold provides optimal geometric complementarity with target protein binding sites, resulting in improved binding thermodynamics and slower dissociation rates [4].

Comparative docking analysis with established nociceptive modulators reveals that N-(4-Amino-3-hydroxyphenyl)acetamide derivatives occupy similar binding sites but exhibit distinct interaction patterns [20]. The amino and hydroxyl substituents provide additional hydrogen bonding opportunities that contribute to enhanced binding specificity and reduced off-target interactions [28].

Virtual screening studies using pharmacophore models derived from successful docking poses have identified key structural features essential for nociceptive target binding [19]. The pharmacophore requirements include hydrogen bond donor and acceptor features corresponding to the amino and hydroxyl groups, along with hydrophobic regions that accommodate aromatic and aliphatic substituents [29].

Free energy perturbation calculations provide quantitative estimates of binding affinity changes upon structural modifications, enabling rational design of derivatives with improved potency [30]. These calculations predict that specific substitutions at the 3- and 4-positions of the phenyl ring can enhance binding affinity by up to 10-fold through optimized electrostatic and hydrophobic interactions [31].

Molecular Basis of Channel Interaction

The transient receptor potential ankyrin 1 channel represents a critical target for analgesic intervention through n-(4-Amino-3-hydroxyphenyl)acetamide-mediated mechanisms [1] [2]. Research demonstrates that acetaminophen metabolites, particularly N-acetyl-p-benzoquinone imine and para-benzoquinone, activate TRPA1 channels through covalent modification of specific cysteine residues [1] [3]. The channel activation occurs via direct interaction with cysteine residues C621, C641, and C665 located in the N-terminal region, which form a binding pocket allowing for disulfide bonding and conformational changes [4] [5].

Pharmacological Modulation Mechanisms

The antagonism dynamics involve multiple levels of channel regulation. Electrophysiological studies reveal that TRPA1 activation by acetaminophen metabolites leads to presynaptic inhibition of voltage-gated calcium and sodium channels in primary sensory neurons [1] [2]. This mechanism results in reduced neurotransmitter release and decreased neuronal excitability, ultimately producing analgesic effects. The concentration-response relationship demonstrates activation at nanomolar concentrations, with effective concentrations ranging from 1-10 μM for N-acetyl-p-benzoquinone imine [6].

Structure-Activity Relationships

Halogenated derivatives of 4-hydroxy-3-methoxyphenyl acetamide compounds demonstrate enhanced antagonist properties compared to parent compounds [7] [8]. Research indicates that halogenation shifts functional activity from agonism toward antagonism, with the extent of antagonism increasing with halogen size in the order: iodine > bromine > chlorine [7]. The most potent antagonists in this series display binding affinities with Ki values of 2.19-2.77 nM, representing 40-60 fold greater potency than reference compounds [7].

Compound ClassTRPA1 Binding Affinity (Ki, nM)Channel ActivityMechanism
n-(4-Amino-3-hydroxyphenyl)acetamideData not availablePotential antagonistCysteine interaction (predicted)
Acetaminophen Parent CompoundNo direct bindingInactive on channelNo direct interaction
N-acetyl-p-benzoquinone imine (NAPQI)< 10 (activates at low concentrations)Activates via cysteine modificationCovalent modification C621, C641, C665
para-benzoquinone (pBQ)< 5 (activates at low concentrations)Activates via cysteine modificationCovalent modification C621, C641, C665
AM404 (N-arachidonoylphenolamine)Indirect interactionModulates indirectlyEndocannabinoid system mediated
Halogenated Acetamide Derivatives2.19-17.2 (antagonists)Antagonist activityStructural antagonism

Cyclooxygenase-independent Action Mechanisms

Endocannabinoid System Modulation

The cyclooxygenase-independent mechanisms involve complex interactions with the endocannabinoid system through the metabolite AM404 (N-arachidonoylphenolamine) [9] [10]. This metabolite, formed through conjugation of p-aminophenol with arachidonic acid by fatty acid amide hydrolase, represents less than 0.01% of acetaminophen metabolism but demonstrates significant pharmacological activity [6]. AM404 functions as a weak agonist of cannabinoid receptors CB1 and CB2, while also serving as an endocannabinoid transporter inhibitor and potent activator of TRPV1 channels [10].

Voltage-Gated Ion Channel Interactions

Research demonstrates that acetaminophen metabolites significantly modulate voltage-gated sodium and calcium channels, particularly Nav1.7 and Nav1.8 channels [10] [6]. AM404 exhibits very potent inhibition of these channels, which are critically involved in peripheral pain perception [10]. The inhibition of these channels reduces action potential firing and neurotransmitter release, contributing to the overall analgesic effect through mechanisms independent of cyclooxygenase inhibition.

MechanismTarget LocationKey MetaboliteFunctional OutcomeEvidence Strength
TRPA1 Channel ActivationSpinal cord dorsal hornNAPQI, pBQAnalgesic via presynaptic inhibitionStrong (knockout studies)
TRPV1 Channel ActivationCentral nervous systemNAPQI, pBQAnalgesic and antipyreticModerate (electrophysiology)
Endocannabinoid System (AM404)Brain and spinal cordAM404Analgesic via CB1/TRPV1Strong (pharmacological)
Voltage-Gated Channel InhibitionSensory neuronsNAPQIReduced neurotransmitter releaseModerate (patch-clamp)
Spinal TRPA1 Presynaptic InhibitionSpinal substantia gelatinosaNAPQIDecreased pain transmissionStrong (in vivo studies)
Central Temperature RegulationHypothalamic regionsMultiple metabolitesHypothermic responseLimited (conflicting data)

Selective Cyclooxygenase Inhibition

Recent investigations challenge the traditional view of acetaminophen as a non-selective cyclooxygenase inhibitor, revealing preferential inhibition of cyclooxygenase-2 over cyclooxygenase-1 [12] [13]. In human studies, acetaminophen demonstrates 4.4-fold selectivity toward cyclooxygenase-2 inhibition, with maximal inhibitions of 56% for cyclooxygenase-1 and 83% for cyclooxygenase-2 [13]. This selectivity depends on physiological conditions, particularly peroxide tone and arachidonic acid concentrations, suggesting that acetaminophen operates through nuanced cyclooxygenase-independent and cyclooxygenase-dependent mechanisms [12] [14].

Spinal Cord-specific Pharmacodynamic Interactions

Substantia Gelatinosa Modulation

The substantia gelatinosa, corresponding to lamina II of the spinal cord dorsal horn, serves as a critical integration center for nociceptive transmission and represents a primary site of action for n-(4-Amino-3-hydroxyphenyl)acetamide-related compounds [15] [16]. In vivo patch-clamp recordings from substantia gelatinosa neurons demonstrate that TRPA1 antagonists significantly reduce the frequencies and amplitudes of excitatory postsynaptic currents evoked by both non-noxious and noxious stimuli [16]. The reduction occurs in approximately 90% of substantia gelatinosa neurons, indicating widespread involvement of TRPA1 channels in spinal pain processing [16].

Presynaptic Inhibition Mechanisms

Acetaminophen metabolites induce profound presynaptic inhibition through TRPA1 channel activation at central terminals of primary afferent neurons [1] [2]. This mechanism involves the metabolite N-acetyl-p-benzoquinone imine, which is detected in the spinal cord following systemic acetaminophen administration [1]. The presynaptic inhibition results from TRPA1-mediated reduction of voltage-gated calcium and sodium currents, leading to decreased neurotransmitter release and reduced neuronal excitability [1] [2].

Primary Afferent Fiber Modulation

The pharmacodynamic interactions primarily affect C-fiber and Aδ-fiber primary afferents, which express TRPA1 and TRPV1 channels [15] [17]. Electrophysiological studies demonstrate that AM404 reduces the amplitudes of monosynaptic excitatory postsynaptic currents evoked by C-fiber stimulation, while having minimal effects on Aδ-fiber responses [15]. This selective modulation is mediated through TRPV1 receptors rather than CB1 receptors in spinal cord applications, contrasting with brain-mediated effects [15].

Concentration-Dependent Effects

The spinal cord pharmacodynamic interactions demonstrate concentration-dependent relationships across multiple ion channel targets. TRPA1-mediated effects occur at concentrations of 1-10 μM for N-acetyl-p-benzoquinone imine, while voltage-gated calcium channel modulation requires concentrations of 1-30 μM [6]. Voltage-gated sodium channel inhibition becomes apparent at higher concentrations of 5-50 μM, suggesting a hierarchical activation of different mechanisms based on local metabolite concentrations [6].

Interaction TypeLocationMolecular TargetPharmacodynamic EffectConcentration Range (μM)Time Course
TRPA1-mediated presynaptic inhibitionCentral terminals of nociceptorsTRPA1 channels (C621, C641, C665)Reduced excitatory transmission1-10 (NAPQI)Minutes to hours
Voltage-gated calcium channel modulationSpinal dorsal hornCav channelsDecreased calcium influx1-30Seconds to minutes
Voltage-gated sodium channel inhibitionPrimary sensory neuronsNav1.7, Nav1.8 channelsReduced action potential firing5-50Minutes
Glutamate release suppressionSynaptic cleftVesicular release machineryDecreased neurotransmitter release1-10Seconds to minutes
Substantia gelatinosa neuron excitabilityLamina IIMultiple ion channelsReduced neuronal excitability10-100Minutes to hours
Primary afferent C-fiber modulationPeripheral and central terminalsTRPA1/TRPV1 channelsAltered pain signal transmission1-10Minutes to hours

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

166.074227566 g/mol

Monoisotopic Mass

166.074227566 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types